molecular formula C22H26O7 B1142001 Furaquinocin B CAS No. 125224-54-6

Furaquinocin B

Cat. No. B1142001
M. Wt: 402.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Furaquinocin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Biosynthesis and Antibiotic Properties

  • Biosynthesis of Furaquinocins A and B : Furaquinocin B, along with its counterpart A, is produced by Streptomyces sp. KO-3988. These compounds are known for their cytotoxic activity against HeLa S3 cells but do not exhibit antimicrobial activity. Their biosynthesis involves a novel polyketide antibiotic complex (Funayama et al., 1990).
  • Novel Antibiotics Furaquinocins A and B : These compounds demonstrate cytocidal activities against HeLa S3 cells and B16 melanoma cells, emphasizing their potential as antitumor agents (Komiyama et al., 1990).

Enzymatic Activities and Biosynthetic Pathway

  • Prenyltransferase in Furaquinocin Biosynthesis : The enzyme Fur7 is identified as a key player in furaquinocin biosynthesis. It attaches a geranyl group to a polyketide scaffold, crucial for furaquinocin's formation. This discovery provides insight into the enzyme's role and the biochemical characterization of Fur7 (Kumano et al., 2010).
  • Biosynthesis of Natural Polyketide-Isoprenoid Hybrid Compound : This research delves into the gene cluster responsible for furaquinocin A biosynthesis, providing insights into the genetic and enzymatic pathways leading to the formation of furaquinocin B (Kawasaki et al., 2006).

Synthetic Approaches

  • Total Syntheses of Furaquinocin A, B, and E : This study describes the total synthesis of furaquinocin A, B, and E, highlighting a modular approach that paves the way for creating these compounds synthetically, which is crucial for further pharmaceutical exploration (Trost et al., 2003).

Meroterpenoid and Antibacterial Properties

  • Furaquinocins K and L : The identification of new naphthoquinone-based meroterpenoids, furaquinocins K and L, from Streptomyces sp. expands our understanding of the structural diversity and biological activity of furaquinocin-related compounds. Furaquinocin L particularly showed antibacterial activity without cytotoxic effects (Tistechok et al., 2022).

properties

CAS RN

125224-54-6

Product Name

Furaquinocin B

Molecular Formula

C22H26O7

Molecular Weight

402.44

Origin of Product

United States

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